REACTION_CXSMILES
|
Br.[CH3:2][N:3]1[CH2:12][CH2:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:4]1.[Cl-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:2][N:3]1[CH2:12][CH2:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:4]1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.CN1CC(C(=O)OC)=CCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted four times with (4×) 500 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
using a 40°
|
Type
|
DISTILLATION
|
Details
|
The methyl 1,2,5,6-tetrahydro-1-methylnicotinate was distilled under aspirator vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(C(=O)OC)=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |